Studies have demonstrated that isosilybin B can inhibit the growth and proliferation of prostate cancer cells. In vitro experiments using human prostate cancer cell lines revealed that isosilybin B treatment resulted in decreased cell growth and viability []. This effect was attributed to the compound's ability to induce cell cycle arrest at the G1 phase, preventing uncontrolled cell division []. Additionally, isosilybin B treatment triggered apoptosis, or programmed cell death, in these cancer cells []. These findings suggest that isosilybin B may have potential as an anti-cancer agent by targeting various aspects of cancer cell growth and survival.
Isosilybin B is a flavonolignan compound derived from Silybum marianum, commonly known as milk thistle. It is one of the diastereomers of silybin, specifically the regioisomer of silybin B. Isosilybin B exhibits a complex structure characterized by multiple hydroxyl groups and a unique stereochemistry that contributes to its biological activities. Its molecular formula is C₃₃H₃₄O₁₈, and it plays a significant role in the pharmacological properties attributed to the silymarin complex, which includes various flavonolignans.
Research suggests that Isosilybin B exerts its anti-cancer effects through multiple mechanisms []. It may inhibit the proliferation of cancer cells by causing cell cycle arrest in the G1 phase []. Additionally, it may induce apoptosis, a form of programmed cell death, in prostate cancer cells []. Isosilybin B might also play a role in downregulating the androgen receptor, a protein crucial for prostate cancer growth [].
More research is needed to fully understand the detailed mechanisms of Isosilybin B's action.
Isosilybin B exhibits notable biological activities, particularly in cancer research. Studies indicate that it can inhibit the growth of prostate cancer cells by inducing G1 cell cycle arrest and apoptosis. This mechanism involves downregulation of cyclins and cyclin-dependent kinases while upregulating tumor suppressor proteins such as p21 and p53 . Furthermore, isosilybin B has demonstrated selective cytotoxic effects on neoplastic cells compared to non-neoplastic cells, highlighting its potential as an anticancer agent.
The synthesis of isosilybin B can be achieved through various methods:
Isosilybin B has several applications in both medicinal chemistry and pharmacology:
Research has explored the interactions of isosilybin B with various biological molecules:
Isosilybin B shares structural similarities with several other flavonolignans. Below are some comparable compounds:
Compound | Structure Similarity | Unique Features |
---|---|---|
Silybin A | Regioisomer | Exhibits different biological activity profile compared to isosilybin B. |
Isosilybin A | Diastereomer | Has distinct effects on cell cycle regulation compared to isosilybin B. |
Silychristin A | Structural analog | Different hydroxylation pattern affecting solubility and bioavailability. |
2,3-Dehydrosilybin | Oxidation derivative | Enhanced anticancer activity compared to parent compounds. |
Isosilybin B's unique stereochemistry and specific interactions with cellular targets distinguish it from these similar compounds, making it a subject of interest in pharmacological research.
Isosilybin B possesses the molecular formula C₂₅H₂₂O₁₀ with a molecular weight of 482.44 g/mol [1] [2] [3]. This compound belongs to the flavonolignan class of natural products, characterized by a complex polycyclic structure containing multiple hydroxyl groups and a methoxy substituent [1]. The exact mass has been determined as 482.121307 through high-resolution mass spectrometry analysis [4] [5].
Parameter | Value |
---|---|
Molecular Formula | C₂₅H₂₂O₁₀ |
Molecular Weight | 482.44 g/mol |
Exact Mass | 482.121307 |
Index of Hydrogen Deficiency | 15 |
The complete IUPAC name for Isosilybin B is (2R,3R)-3,5,7-trihydroxy-2-[(2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one [1] [2] [6]. Alternative systematic names include 4H-1-Benzopyran-4-one, 2-[(2S,3S)-2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-1,4-benzodioxin-6-yl]-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)- [3].
The compound is also known by several synonyms including Silybin A2 [1], and carries the Chemical Abstracts Service registry number 142796-22-3 [1] [3]. The InChI key identifier is FDQAOULAVFHKBX-WAABAYLZSA-N, providing a unique digital fingerprint for the compound [1] [6].
Isosilybin B contains four defined stereogenic centers, all of which exhibit absolute stereochemistry [7]. The complete absolute configuration has been established as 2R, 3R, 7'S, 8'S through comprehensive stereochemical analysis utilizing X-ray crystallographic data, optical rotation measurements, and nuclear magnetic resonance spectroscopy [8] [9]. The stereochemical assignments at positions C-2, C-3, C-7', and C-8' have been determined unambiguously through comparison with related diastereoisomers and comprehensive spectroscopic analysis [8].
The spatial configuration of Isosilybin B differs significantly from its diastereoisomeric counterpart Isosilybin A, specifically at the C-7' and C-8' positions, where Isosilybin B exhibits S,S configuration while Isosilybin A displays R,R configuration [8] [9]. This stereochemical difference results in distinct three-dimensional molecular geometries and contributes to the unique physical and chemical properties of each diastereoisomer.
Isosilybin B demonstrates limited aqueous solubility but exhibits good solubility in various organic solvents [4] [10] [11]. The compound is readily soluble in dimethyl sulfoxide and methanol, making these solvents suitable for analytical and preparative applications [4] [10]. Additional solvents reported for dissolution include chloroform, dichloromethane, ethyl acetate, and acetone [11].
The predicted logarithmic partition coefficient (LogP) value is 2.36270, indicating moderate lipophilicity [5]. The polar surface area has been calculated as 155.14 Ų, which influences the compound's membrane permeability characteristics [5]. The predicted acid dissociation constant (pKa) is 7.39 ± 0.60, suggesting the compound behaves as a weak acid under physiological conditions [4] [5].
Solubility Parameter | Value |
---|---|
DMSO Solubility | Soluble |
Methanol Solubility | Soluble |
LogP | 2.36270 |
Polar Surface Area | 155.14 Ų |
Predicted pKa | 7.39 ± 0.60 |
Nuclear magnetic resonance spectroscopy has provided detailed structural characterization of Isosilybin B [12] [13]. The ¹H and ¹³C nuclear magnetic resonance spectral data, acquired in dimethyl sulfoxide-d₆ at 300 and 75 MHz respectively, reveal characteristic signals for the flavonolignan structure [12]. High-resolution ¹H nuclear magnetic resonance analysis demonstrates that Isosilybin B exhibits extremely similar coupling patterns and chemical shift differences compared to related isomers, with variations well below 0.01 ppm [14] [13].
The optical rotation of Isosilybin B has been measured as [α]D -23.55° (c 0.31, acetone), providing a distinctive physical constant for identification and purity assessment [12]. Circular dichroism spectroscopy has been employed to establish absolute configuration and monitor stereochemical purity [15] [16].
Mass spectrometry analysis reveals characteristic fragmentation patterns with molecular ion peaks at m/z 483.1290 [M+H]⁺ and base peaks at m/z values consistent with the flavonolignan structure [17]. High-resolution electrospray ionization mass spectrometry provides accurate mass determination supporting molecular formula confirmation [12].
Isosilybin B exhibits a melting point of 236-238°C when crystallized from methanol-water mixtures, appearing as colorless needle crystals [12]. Alternative crystallization conditions from methanol alone yield crystals with a melting point range of 194-196°C [4]. The compound demonstrates a predicted boiling point of 793.0 ± 60.0°C at standard atmospheric pressure [4] [5].
The predicted density is 1.527 ± 0.06 g/cm³, indicating a relatively dense crystalline structure [4] [5]. Thermal stability studies suggest that prolonged heating above 100°C may cause structural degradation, similar to related silybin compounds [18]. The compound remains stable when stored at 2-8°C for up to 24 months when properly sealed and protected from light and moisture [11].
Thermal Property | Value |
---|---|
Melting Point | 236-238°C (MeOH-H₂O) |
Alternative Melting Point | 194-196°C (MeOH) |
Predicted Boiling Point | 793.0 ± 60.0°C |
Predicted Density | 1.527 ± 0.06 g/cm³ |
Storage Stability | 24 months at 2-8°C |
Isosilybin B shares the identical molecular formula C₂₅H₂₂O₁₀ and molecular weight of 482.44 g/mol with Silybin A and Silybin B, representing regioisomeric flavonolignans [8] [19] [20]. The fundamental structural difference lies in the connectivity pattern of the phenylpropanoid unit to the flavonoid core. While Silybin A and Silybin B exhibit a 1,3,4-substitution pattern on the aromatic ring derived from the lignan portion, Isosilybin B displays a 1,3,5-substitution pattern [21].
The stereochemical relationship between these compounds reveals that Isosilybin B (2R, 3R, 7'S, 8'S) shares the same configuration at C-7' and C-8' positions with Silybin B (2R, 3R, 7'S, 8'S), while differing in regiochemistry [8] [19]. In contrast, Silybin A exhibits the 2R, 3R, 7'R, 8'R configuration [8] [19]. This stereochemical similarity between Isosilybin B and Silybin B results in comparable optical rotation values, with Isosilybin B showing [α]D -23.55° and Silybin B displaying [α]D -1.07° [19] [12].
Crystallographic analysis demonstrates distinct melting point differences among these regioisomers. Isosilybin B melts at 236-238°C, significantly higher than Silybin A (162-163°C) and Silybin B (158-160°C) [22] [19] [12]. This thermal behavior reflects differences in crystal packing and intermolecular interactions resulting from the altered connectivity patterns.
Isosilybin B and Isosilybin A constitute a diastereoisomeric pair, differing exclusively in the absolute configuration at the C-7' and C-8' positions of the phenylpropanoid moiety [8] [23]. While Isosilybin B exhibits the 2R, 3R, 7'S, 8'S configuration, Isosilybin A displays the 2R, 3R, 7'R, 8'R configuration [8] [9]. Both compounds maintain identical regiochemistry with the 1,3,5-substitution pattern characteristic of the isosilybin series [21].
The optical rotation properties clearly distinguish these diastereoisomers, with Isosilybin B showing [α]D -23.55° (acetone) and Isosilybin A exhibiting [α]D +20.0° (acetone) [12] [15]. This dramatic difference in optical rotation reflects the significant impact of stereochemistry on the three-dimensional molecular structure and chiral environment.
Nuclear magnetic resonance spectroscopy reveals extremely subtle differences between these diastereoisomers, requiring advanced analytical techniques such as high-field nuclear magnetic resonance and iterative Full Spin Analysis for reliable distinction [14] [13]. The spectral similarities arise from the identical connectivity and similar spatial arrangements, with only minor variations in chemical shifts and coupling constants [13].
Silychristin and Silydianin represent structurally distinct flavonolignans that share the common molecular formula C₂₅H₂₂O₁₀ with Isosilybin B but differ significantly in their structural frameworks [24] [25] [26]. Silychristin features a benzofuran ring system in place of the benzodioxin ring found in Isosilybin B [24] [27]. The IUPAC name for Silychristin is (2R,3R)-3,5,7-trihydroxy-2-[(2R,3S)-7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-yl]-2,3-dihydrochromen-4-one [24].
Silydianin exhibits an even more complex structural arrangement, incorporating a unique bicyclic framework with a geminal ketone-hemiacetal structure [25] [26]. This compound features intramolecular hemiacetalization, creating a distinctive molecular architecture not observed in the silybin or isosilybin series [25]. The melting point of Silydianin (185-187°C) falls between those of the silybin diastereoisomers and Isosilybin B [26].
Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Feature | Melting Point |
---|---|---|---|---|---|
Isosilybin B | C₂₅H₂₂O₁₀ | 482.44 | 142796-22-3 | 1,4-Benzodioxin ring | 236-238°C |
Silychristin | C₂₅H₂₂O₁₀ | 482.44 | 33889-69-9 | Benzofuran ring | Not specified |
Silydianin | C₂₅H₂₂O₁₀ | 482.44 | 29782-68-1 | Bicyclic hemiacetal | 185-187°C |
Silybum marianum stands as the predominant natural source of Isosilybin B, representing the most extensively characterized botanical reservoir of this bioactive flavonolignan [1] [2] [3]. Native to the Mediterranean regions of Europe, North Africa, and the Middle East, this annual to biennial herbaceous plant has achieved global distribution through both natural dispersal and deliberate cultivation [1] [4]. The plant exhibits remarkable morphological characteristics, including distinctive milk-white veined leaves that historically inspired its common nomenclature, and reaches heights of 50 to 200 centimeters with characteristic purple to violet flower heads [1] [5].
Within Silybum marianum, Isosilybin B occurs as part of the silymarin complex, a sophisticated mixture of structurally related flavonolignans that collectively constitute the plant's primary bioactive fraction [2] [3]. Advanced analytical methodologies employing ultra-high-performance liquid chromatography coupled with tandem mass spectrometry have definitively established the presence of Isosilybin B alongside its diastereomeric counterpart Isosilybin A, as well as other major flavonolignans including silybin A, silybin B, silychristin, and silydianin [3] [6]. The compound exhibits a molecular formula of C₂₅H₂₂O₁₀ with a molecular weight of 482.44 grams per mole, sharing identical elemental composition with its related congeners while differing in stereochemical configuration [7] [8].
Quantitative assessments utilizing high-performance liquid chromatography have revealed significant variations in Isosilybin B content within Silybum marianum tissues. Comprehensive analytical studies demonstrate that mature seeds contain the highest concentrations, with levels ranging from 8.2 to 19.75 milligrams per gram of dry extract [3] [9] [10]. This substantial accumulation in seed tissues reflects the compound's biological role and the plant's evolutionary optimization for flavonolignan storage in reproductive structures. The biosynthetic pathway leading to Isosilybin B formation involves the oxidative coupling of taxifolin with coniferyl alcohol, mediated by peroxidase enzymes that facilitate the formation of the characteristic benzodioxane ring system [11] [12].
Anastatica hierochuntica, commonly known as the Rose of Jericho or Kaff Maryam, represents a secondary but significant botanical source of Isosilybin B and related flavonolignans [7] [13] [14]. This desert resurrection plant belongs to the Cruciferae family and exhibits extraordinary adaptations to arid environments across the Sahara-Arabian desert regions [13] [15]. The plant's remarkable ability to survive extreme desiccation while maintaining viable phytochemical constituents has attracted considerable scientific interest regarding its secondary metabolite profile.
Phytochemical investigations of Anastatica hierochuntica have confirmed the presence of Isosilybin B alongside other flavonolignans typically associated with Silybum marianum [7] [16] [14]. This unexpected chemotaxonomic relationship between plants from different families suggests either convergent evolutionary pathways for flavonolignan biosynthesis or potential horizontal gene transfer mechanisms. Advanced mass spectrometric analyses have identified Isosilybin B in methanolic extracts of the whole plant, though quantitative determinations remain limited compared to the extensive characterization performed on Silybum marianum [14] [15].
The presence of flavonolignans in Anastatica hierochuntica appears to be associated with the plant's stress tolerance mechanisms, as these compounds likely contribute to cellular protection against oxidative damage during periods of extreme dehydration [13] [17]. Recent studies have demonstrated that extracts from this species exhibit potent hepatoprotective activities comparable to those observed with milk thistle preparations, suggesting functional equivalence of the flavonolignan constituents despite their alternative botanical origin [13] [18].
The occurrence of Isosilybin B extends beyond the primary sources to encompass several additional botanical systems, most notably through endophytic associations and limited distribution within related plant families [19] [20] [21]. Aspergillus iizukae, a fungal endophyte isolated from surface-sterilized leaves of Silybum marianum, represents the first documented non-plant source capable of producing Isosilybin B along with silybin A, silybin B, and isosilybin A [19] [21]. This remarkable discovery challenges traditional concepts of flavonolignan biosynthesis and suggests that certain microorganisms possess the enzymatic machinery necessary for complex secondary metabolite production.
The endophytic production of Isosilybin B demonstrates fascinating regulatory mechanisms, with flavonolignan synthesis showing attenuation following successive subculturing but resuming when attenuated spores are cultured on media supplemented with autoclaved Silybum marianum leaves [19] [21]. This observation indicates sophisticated molecular communication between the endophyte and its host plant, potentially involving chemical signals that trigger or maintain flavonolignan biosynthetic pathways.
Chemotaxonomic surveys indicate that flavonolignans, while not universally containing Isosilybin B specifically, occur across several plant families including Asteraceae, Berberidaceae, Chenopodiaceae, Flacourtiaceae, Fabaceae, Poaceae, and Scrophulariaceae [20] [22]. However, detailed analytical characterization of Isosilybin B content in these alternative sources remains largely unexplored, representing significant opportunities for future phytochemical investigations.
The spatial distribution of Isosilybin B within plant tissues exhibits highly specialized patterns that reflect both biosynthetic localization and physiological storage strategies [23] [10] [24]. Comprehensive tissue-specific analyses reveal dramatic concentration gradients across different anatomical structures, with implications for both understanding flavonolignan biology and optimizing extraction methodologies.
Mature seeds of Silybum marianum demonstrate the most pronounced accumulation of Isosilybin B, with concentrations reaching 7.434 to 19.75 milligrams per gram of dry weight depending on analytical methodology and sample preparation techniques [3] [10]. This preferential accumulation in reproductive tissues aligns with the compound's proposed protective functions during seed development and germination processes. Detailed anatomical studies indicate that flavonolignans primarily localize within the outer pericarp layers, specifically in specialized cells that likely function as secondary metabolite storage compartments [10] [25].
Vegetative tissues exhibit markedly lower Isosilybin B concentrations, with leaves containing approximately 0.113 milligrams per gram, stems 0.064 milligrams per gram, and petioles showing the lowest levels at 0.043 milligrams per gram dry weight [10]. These substantial differences in accumulation patterns suggest tissue-specific regulation of flavonolignan biosynthesis and transport mechanisms. Interestingly, germinated seeds show intermediate concentrations of 0.852 milligrams per gram, indicating metabolic utilization or redistribution of stored flavonolignans during early seedling development [10].
Recent investigations have revealed that leaf age significantly influences both Isosilybin B content and biosynthetic capacity [23]. While young and old leaves demonstrate minimal flavonolignan accumulation, medium-aged leaves possess enhanced enzymatic capabilities for converting precursor compounds into active flavonolignans. These findings suggest that flavonolignan biosynthesis requires optimal physiological conditions associated with specific developmental stages, with implications for both natural product harvesting and biotechnological applications [23].
The tissue-specific distribution patterns also reflect differential expression of key biosynthetic enzymes, particularly chalcone synthase isoforms that catalyze critical steps in flavonolignan formation [23] [26]. Medium-aged leaves demonstrate the highest activities of phenylpropanoid pathway enzymes including chalcone synthase, flavonoid 3'-monooxygenase, and various methyltransferases essential for flavonolignan biosynthesis. This enzymatic competence enables bioconversion of simple phenolic precursors into complex flavonolignan structures, providing insights into the spatial organization of secondary metabolite biosynthesis [23].
The distribution of Isosilybin B across taxonomically diverse plant species provides valuable insights into the evolutionary origins and biosynthetic conservation of flavonolignan pathways [27] [20]. Chemotaxonomic analysis reveals that while flavonolignans occur across multiple plant families, the specific occurrence of Isosilybin B remains relatively restricted, suggesting either recent evolutionary development or specific ecological selective pressures favoring this particular molecular structure.
Within the Asteraceae family, Silybum marianum represents the most thoroughly characterized source, but preliminary evidence suggests that other genera within this family may possess similar biosynthetic capabilities [20]. The widespread occurrence of related flavonoids and simple flavonolignans throughout Asteraceae indicates that the basic enzymatic machinery for these pathways exists broadly, with Isosilybin B production potentially representing a specialized evolutionary development within specific lineages.
The presence of Isosilybin B in Anastatica hierochuntica, a member of the Cruciferae family, presents particularly intriguing chemotaxonomic implications [7] [14] [15]. This cross-family occurrence suggests either convergent evolution of flavonolignan biosynthetic pathways or alternative evolutionary mechanisms such as horizontal gene transfer. The functional similarity of bioactive properties between Anastatica and Silybum extracts supports the hypothesis that similar selective pressures may have independently favored flavonolignan production in these taxonomically distant species.
Principal component analysis of flavonolignan variation within Silybum marianum populations has revealed biosynthetic relationships that provide insights into the evolutionary development of these pathways [27]. Correlation analyses indicate positive relationships between Isosilybin B, silydianin, and isosilychristin content, suggesting shared regulatory mechanisms or biosynthetic intermediates. These correlations can be interpreted as evidence for the involvement of common flavonoid radical intermediates in the biosynthesis of multiple flavonolignans, supporting mechanistic models of flavonolignan formation [27].
The detection of Isosilybin B production by fungal endophytes adds another dimension to chemotaxonomic considerations [19] [21]. This capability indicates that the genetic and enzymatic requirements for flavonolignan biosynthesis may be more widely distributed among microorganisms than previously recognized. The observation that endophytic production requires specific environmental cues suggests sophisticated molecular communication systems that may have contributed to the evolution of plant-microbe associations centered around secondary metabolite production.
Environmental conditions exert profound influences on Isosilybin B biosynthesis and accumulation, with implications for both natural population dynamics and agricultural optimization strategies [26] [28] [29] [30]. Comprehensive field and controlled environment studies have identified multiple environmental parameters that significantly modulate flavonolignan production, providing insights into both adaptive responses and biotechnological applications.
Drought stress emerges as one of the most significant environmental factors enhancing Isosilybin B accumulation in Silybum marianum [26] [28] [29]. Severe drought conditions can increase total silymarin content by up to seventeen percent compared to well-watered controls, with particularly pronounced effects on Isosilybin B and related flavonolignans [28]. This stress-induced enhancement appears to result from upregulation of chalcone synthase genes (CHS1, CHS2, and CHS3) that encode key enzymes in the flavonolignan biosynthetic pathway [26] [29]. The molecular mechanism involves activation of stress-responsive transcription factors that enhance expression of phenylpropanoid pathway genes, ultimately leading to increased flux through flavonolignan biosynthetic routes.
Temperature regimes demonstrate complex effects on Isosilybin B production, with optimal synthesis occurring under moderate thermal conditions [30] [31]. Field studies across diverse climatic regions reveal that populations experiencing high soil temperatures combined with moderate rainfall exhibit the highest silybin content, though specific data for Isosilybin B remains limited [30]. In controlled culture systems, temperatures of 25 degrees Celsius promote optimal silymarin production in hairy root cultures, with both higher and lower temperatures resulting in reduced accumulation [31]. These temperature effects likely reflect optimal conditions for enzymatic activity in the flavonolignan biosynthetic pathway.
Precipitation patterns and soil moisture conditions exhibit positive correlations with silymarin accumulation across natural populations [32] [33]. Regions characterized by high rainfall and humidity demonstrate enhanced flavonolignan production, suggesting that water availability facilitates optimal biosynthetic enzyme function. However, this relationship shows complex interactions with other environmental factors, as excessive moisture combined with high temperatures can sometimes reduce secondary metabolite accumulation [30] [34].
Soil chemical properties, particularly pH and nutrient availability, significantly influence Isosilybin B biosynthesis [31] [32]. Acidic soil conditions enhance flavonolignan production, with in vitro studies demonstrating forty-four percent increases in silymarin accumulation under pH 5 conditions compared to neutral pH [31]. This pH sensitivity likely reflects optimal conditions for key biosynthetic enzymes, particularly those involved in phenolic compound oxidation and coupling reactions. Additionally, soil organic matter content shows positive correlations with flavonolignan accumulation, suggesting that nutrient-rich environments support enhanced secondary metabolite production [32] [33].
Altitude and associated environmental stressors create complex effects on Isosilybin B accumulation patterns [30]. High-altitude populations often demonstrate enhanced phenolic and flavonoid production as protective responses against increased ultraviolet radiation and temperature fluctuations. However, the specific effects on Isosilybin B versus other flavonolignans require further investigation to understand altitude-specific biosynthetic responses.